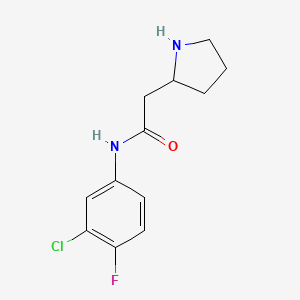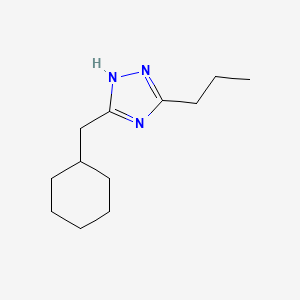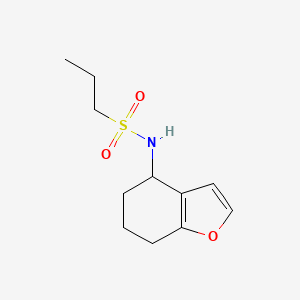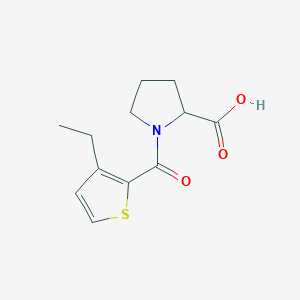![molecular formula C13H16FN3O B7587869 1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as FPE and is a derivative of the commonly used drug, propranolol. FPE has been studied for its ability to selectively block certain beta-adrenergic receptors, which are involved in various physiological processes.
Wirkmechanismus
FPE selectively blocks beta-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways that are activated by beta-adrenergic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPE depend on the specific beta-adrenergic receptor subtype that is being targeted. In general, FPE has been shown to decrease heart rate and blood pressure, as well as decrease anxiety and improve cognitive function. FPE has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FPE in lab experiments include its high purity and yield, as well as its ability to selectively block beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor blockade without interference from other signaling pathways.
The limitations of using FPE in lab experiments include its potential toxicity and the need for careful dosing and handling. FPE may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
For the research on FPE include further studies on its efficacy and safety in animal models, as well as clinical trials in humans. FPE may also be studied for its potential applications in other fields, such as immunology and endocrinology. Additionally, the development of novel derivatives of FPE may lead to the discovery of more selective and potent beta-adrenergic receptor blockers.
Synthesemethoden
The synthesis of FPE involves several steps, starting with the reaction of 2-fluoroaniline with 4-methylpyrazole to form the intermediate, 2-fluoro-N-(4-methylpyrazol-1-yl)aniline. This intermediate is then reacted with chloroacetaldehyde to form the final product, 1-(2-fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol. The synthesis of FPE has been optimized for high yield and purity, making it a suitable candidate for research applications.
Wissenschaftliche Forschungsanwendungen
FPE has been studied for its potential applications in various fields of research, including neuroscience, cardiology, and oncology. In neuroscience, FPE has been shown to selectively block beta-adrenergic receptors in the brain, which are involved in regulating mood, cognition, and behavior. This makes FPE a potential candidate for the treatment of mental health disorders such as anxiety and depression.
In cardiology, FPE has been studied for its ability to selectively block beta-adrenergic receptors in the heart, which are involved in regulating heart rate and blood pressure. This makes FPE a potential candidate for the treatment of cardiovascular diseases such as hypertension and arrhythmia.
In oncology, FPE has been shown to inhibit the growth and proliferation of cancer cells in vitro. This makes FPE a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-17-9-10(7-16-17)6-15-8-13(18)11-4-2-3-5-12(11)14/h2-5,7,9,13,15,18H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIOGNGWDMHYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)

![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)

![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)